molecular formula C8H7F2IO2 B8734308 2,4-Difluoro-3-iodo-1,5-dimethoxybenzene

2,4-Difluoro-3-iodo-1,5-dimethoxybenzene

Cat. No.: B8734308
M. Wt: 300.04 g/mol
InChI Key: MRXAGNDYGTUXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3-iodo-1,5-dimethoxybenzene is a useful research compound. Its molecular formula is C8H7F2IO2 and its molecular weight is 300.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7F2IO2

Molecular Weight

300.04 g/mol

IUPAC Name

2,4-difluoro-3-iodo-1,5-dimethoxybenzene

InChI

InChI=1S/C8H7F2IO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,1-2H3

InChI Key

MRXAGNDYGTUXCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1F)I)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred slurry of 2,6-difluoro-3,5-dimethoxyaniline (1.00 g, 5.29 mmol) in 6.0 M hydrogen chloride in water (9.00 mL, 54.0 mmol), a solution of sodium nitrite (0.383 g, 5.55 mmol) in water (2 mL) was added dropwise over 15 minutes at 0° C. After another 15 minutes, the resulting orange-red slurry was added to a solution of potassium iodide (3.50 g, 21.1 mmol) in water (5 mL) in small portions at 0° C. After addition, the reaction mixture was allowed to warm to room temperature and then it was stirred for 1 hour. Solid precipitated which was filtered out. The solid was washed with water and dried under vacuum to give the desired product (1.15 g, 70%). 1H NMR (400 MHz, CDCl3): δ 6.68 (t, J=8.0 Hz, 1H), 3.88 (s, 6H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.383 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
70%

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